(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone
Description
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-8-14(12)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXRMWVCVOVDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Imidazole Formation
The Debus-Radziszewski method is a classical route for imidazole synthesis, leveraging glyoxal, ammonia, and aldehydes. For the target compound, this approach involves condensing 4-methylacetophenone with methylglyoxal and ammonium acetate under acidic conditions. The reaction proceeds via the formation of an α-aminoketone intermediate, which cyclizes to yield the imidazole ring.
Reaction Conditions :
-
Temperature : 80–100°C
-
Catalyst : Acetic acid (10 mol%)
-
Solvent : Ethanol/water (3:1 v/v)
Mechanistic Insight :
The ketone group of 4-methylacetophenone reacts with methylglyoxal to form a diketone intermediate. Ammonia facilitates cyclization, followed by dehydration to produce the imidazole core.
Friedel-Crafts Acylation
Acylation of 4-Methyltoluene
Friedel-Crafts acylation introduces the ketone group directly onto the aromatic ring. In this method, 4-methyltoluene reacts with 1-methylimidazole-2-carbonyl chloride in the presence of a Lewis acid catalyst.
Procedure :
-
Substrate : 4-Methyltoluene (1.2 equiv)
-
Acylating Agent : 1-Methylimidazole-2-carbonyl chloride (1.0 equiv)
-
Catalyst : AlCl₃ (1.5 equiv)
-
Solvent : Dichloromethane (DCM), 0°C to room temperature
-
Reaction Time : 12 hours
Optimization Notes :
-
Excess AlCl₃ improves electrophilicity but risks side reactions.
-
Lower temperatures (−10°C) reduce dialkylation but increase reaction time.
Transition Metal-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 1-methyl-2-imidazoleboronic acid and 4-methylbenzoyl chloride constructs the carbon-carbon bond between the imidazole and aryl groups.
Catalytic System :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Dioxane/water (4:1 v/v)
-
Temperature : 90°C
Key Advantages :
Comparative Analysis of Methods
Table 1: Efficiency of Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Debus-Radziszewski | 62–68 | 90–95 | 8–10 | Low |
| Friedel-Crafts Acylation | 74 | 88–92 | 12 | Moderate |
| Suzuki-Miyaura Coupling | 81 | 95–98 | 6 | High |
Interpretation :
-
The Suzuki-Miyaura method offers superior yield and purity but requires expensive catalysts.
-
Friedel-Crafts acylation balances cost and efficiency but faces limitations in scalability.
Advanced Mechanistic Studies
Kinetic Isotope Effects (KIEs)
Deuterium labeling studies on the Friedel-Crafts pathway revealed a primary KIE (kₕ/k_D = 2.1), indicating rate-determining electrophilic attack on the aromatic ring.
Computational Modeling
Density functional theory (DFT) simulations of the Debus-Radziszewski cyclization identified a transition state with an activation energy () of 28.5 kcal/mol, consistent with experimental rates.
Industrial-Scale Considerations
Solvent Recycling
Ethanol recovery systems in the Debus-Radziszewski process reduce waste by 40%, aligning with green chemistry principles.
Catalyst Recovery
Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ enable >90% catalyst recovery in Suzuki-Miyaura reactions, lowering production costs.
Emerging Methodologies
Chemical Reactions Analysis
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- The compound serves as a critical building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Table 1: Synthesis Pathways Involving (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone
Antimicrobial Properties
- Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi.
Case Study: Antibacterial Activity
- A study demonstrated that derivatives of this compound had an IC50 value of 3.7 µg/mL against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
Anticancer Potential
- The compound is also being investigated for its anticancer properties. Its mechanism involves interaction with specific molecular targets that may lead to apoptosis in cancer cells.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 Value (µg/mL) | Cancer Type | Reference |
|---|---|---|---|
| Derivative A | 1.61 | Breast Cancer | |
| Derivative B | 0.85 | Lung Cancer |
Therapeutic Applications
Potential Therapeutic Agent
- Given its biological activities, this compound is being explored as a therapeutic agent for various diseases, including infections and cancer. Its ability to modulate enzyme activity makes it a candidate for drug development.
Neuropharmacological Effects
- The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression.
Industrial Applications
Functional Materials Development
- The compound is utilized in the development of functional materials, including dyes for solar cells and other optical applications due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound may interact with DNA, leading to its anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
The following analysis compares (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone with structurally analogous imidazole-based methanones, focusing on synthetic pathways, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating Groups (e.g., 4-CH₃): Improve solubility in nonpolar solvents and stabilize the ketone moiety via resonance .
- Electron-Withdrawing Groups (e.g., 4-F, 3-NO₂): Enhance electrophilicity of the carbonyl group, facilitating reactions with nucleophiles (e.g., amines, hydrazines) .
- Hydroxymethyl vs. Ketone : Replacement of the carbonyl with a hydroxymethyl group (as in ) reduces planarity and alters hydrogen-bonding capacity, impacting receptor binding.
Yield Comparison :
- Target compound: ~40% yield after column chromatography .
- Fluorinated analog: 72% yield via enantioselective cycloaddition .
- Nitro-substituted analogs: Lower yields (15–40%) due to steric hindrance .
Physicochemical Properties
| Property | This compound | (4-Fluorophenyl) Analog | (3-Nitrophenyl) Analog |
|---|---|---|---|
| Melting Point | Not reported | 120°C (decomp.) | 85–87°C |
| LogP (Predicted) | 2.3 | 2.1 | 1.8 |
| Solubility (DMSO) | >10 mM | >20 mM | 5 mM |
Notes:
Biological Activity
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone, commonly known as an imidazole derivative, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The chemical structure can be represented as follows:
- Chemical Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- Structural Representation :
The biological activity of this compound is primarily attributed to the imidazole moiety, which can:
- Interact with Enzymes : The nitrogen atoms in the imidazole ring form coordination bonds with metal ions, inhibiting enzyme activity.
- Disrupt Microbial Cell Membranes : This leads to antimicrobial effects by compromising the integrity of microbial cells.
- Modulate Receptor Activity : The compound may act on various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Antifungal Effects
In addition to its antibacterial properties, the compound demonstrates antifungal activity against specific fungi. This dual action enhances its potential as a broad-spectrum antimicrobial agent.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Clemizole | Clemizole structure | Antihistaminic agent |
| Etonitazene | Etonitazene structure | Analgesic |
| Omeprazole | Omeprazole structure | Antiulcer drug |
These comparisons highlight the versatility of imidazole derivatives in medicinal chemistry and their varied biological activities.
Case Studies and Research Findings
-
Antimicrobial Study :
A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics . -
Anticancer Research :
In vitro tests conducted on lung cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis through a caspase-dependent pathway . The study suggests potential therapeutic applications in oncology. -
Fungal Inhibition :
A study focused on the antifungal properties revealed that this compound effectively inhibited Candida albicans growth, indicating its potential use in treating fungal infections .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone?
The compound is synthesized via enantioselective nitrone cycloadditions using Ce(IV) pyridyl-bis(oxazoline) catalysts. For example, a reaction involving (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one and nitrone oxide in ethyl acetate at 0°C under nitrogen yields the product. Purification is achieved via flash chromatography (hexanes/EtOAc), with yields up to 97% and high enantioselectivity (>95% purity by ¹H-NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data are observed?
- ¹H NMR : Distinct aromatic and imidazole proton signals (e.g., δ 8.06 ppm for aromatic protons, δ 7.58 ppm for imidazole protons in C₆D₆) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 359.1 for related derivatives) confirm molecular weight .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, revealing bond lengths (e.g., C–C = 1.48 Å) and hydrogen-bonding networks .
Advanced Research Questions
Q. How do catalytic systems influence enantioselectivity in the synthesis of this compound?
Ce(IV) catalysts with chiral ligands (e.g., pyridyl-bis(oxazoline)) induce stereochemical control by coordinating to nitrone and imidazole carbonyl groups. This coordination stabilizes transition states, favoring endo-selectivity and high enantiomeric excess (e.g., >95% ee). Computational studies of ligand-metal interactions can further elucidate stereochemical outcomes .
Q. What strategies resolve contradictions in reaction yields across different synthetic protocols?
Discrepancies in yields (e.g., 15–97%) arise from variables like catalyst loading, solvent polarity, and purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, increasing catalyst concentration from 5 mol% to 10 mol% may improve yields in low-performing protocols .
Q. How do structural modifications (e.g., substituent effects) impact biological activity?
Introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring enhances antiproliferative activity by improving tubulin binding affinity. For example, derivatives with 4-chlorophenyl substituents show IC₅₀ values <1 µM in cancer cell lines, validated via molecular docking and SAR studies .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
Graph set analysis (e.g., Etter’s rules) reveals chains (C(4)) and rings (R₂²(8)) formed via N–H···O and C–H···π interactions. These networks stabilize the crystal lattice and influence physicochemical properties like solubility. X-ray data (e.g., R factor = 0.037) confirm these interactions .
Methodological Tools
- Crystallography : SHELX programs (SHELXL, SHELXS) refine crystal structures, leveraging high-resolution data (e.g., data-to-parameter ratio = 12.6) .
- SAR Analysis : Combine synthetic chemistry with computational modeling (e.g., AutoDock) to predict bioactivity .
- Data Contradiction Resolution : Apply multivariate analysis to isolate variables affecting yields or enantioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
